Cas no 88145-89-5 (6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione)

6-Bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione is a brominated heterocyclic compound featuring a quinazoline-dione core structure. This intermediate is valued for its utility in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The bromine substituent enhances reactivity, enabling selective functionalization via cross-coupling or nucleophilic substitution reactions. Its rigid fused-ring system contributes to structural diversity in drug discovery, often serving as a scaffold for kinase inhibitors or antimicrobial agents. The compound's high purity and stability under standard conditions make it a reliable building block for medicinal chemistry applications. Careful handling is recommended due to potential sensitivity to light or moisture.
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione structure
88145-89-5 structure
商品名:6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS番号:88145-89-5
MF:C8H5BrN2O2
メガワット:241.041500806808
MDL:MFCD00462868
CID:61147
PubChem ID:617686

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione 化学的及び物理的性質

名前と識別子

    • 6-Bromoquinazoline-2,4(1H,3H)-dione
    • 6-Bromo-1H,3H-quinazoline-2,4-dione
    • 2,4(1H,3H)-Quinazolinedione, 6-bromo-
    • 6-BROM0-1H,3H-QUINAZOLINE-2,4-DIONE
    • 6-bromo-1H-quinazoline-2,4-dione
    • 6-bromo-2,4(1H,3H)-quinazolinedione
    • 6-bromoquinazoline-2,4-diol
    • 6-Bromoquinazoline-2,4-dione
    • JZDVFUAHGLJVQG-UHFFFAOYSA-N
    • 6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • PubChem20961
    • 6-bromo-1,3-dihydroquinazoline-2,4-dione
    • KSC495M0P
    • 6-bromo-quinazoline-2,4-diol
    • ABLOCK AB-1
    • 6-Bromo-2,4(1H,3H)-quinazolinedione (ACI)
    • 6-Bromo-2,4-quinazolinedione
    • 6-Bromoquinazolin-2,4(1H,3H)-dione
    • s10301
    • Z1269212070
    • EN300-263806
    • DTXSID50347078
    • 88145-89-5
    • Quinazoline-2,4(1H,3H)-dione, 6-bromo-
    • BRD-K63015276-001-01-2
    • FA-0247
    • AC-23560
    • CS-W001027
    • AKOS005264991
    • SCHEMBL182445
    • SY013581
    • BCP23052
    • J-518468
    • F1962-0242
    • MFCD00462868
    • 6-Bromo-2,4-quinazolinediol
    • 6-Bromoquinazoline-2 pound not4(1H pound not3H)-dione
    • DB-007126
    • 6-Bromo-2,4(1H,3H)-quinazolinedione #
    • AKOS005072759
    • 6-bromo-2,4(1h,3H)-quinazolinedione, AldrichCPR
    • 6-Bromo-(1H,3H)-quinazoline-2,4-dione
    • MDL: MFCD00462868
    • インチ: 1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
    • InChIKey: JZDVFUAHGLJVQG-UHFFFAOYSA-N
    • ほほえんだ: O=C1NC2C(=CC(=CC=2)Br)C(=O)N1

計算された属性

  • せいみつぶんしりょう: 239.95300
  • どういたいしつりょう: 239.953
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 58.2

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.752
  • ゆうかいてん: >300
  • ふってん: No data available
  • フラッシュポイント: No data available
  • 屈折率: 1.622
  • PSA: 65.72000
  • LogP: 0.97890

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione セキュリティ情報

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY013581-0.25g
6-Bromo-2,4(1H,3H)-quinazolinedione
88145-89-5 ≥98%
0.25g
¥29.0 2023-09-15
Life Chemicals
F1962-0242-1g
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
88145-89-5 95%
1g
$21.0 2023-09-06
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY013581-1g
Methyl (Triphenylphosphoranylidene)acetate
88145-89-5 ≥98%
1g
¥45.0 2023-09-15
Chemenu
CM121396-10g
6-Bromo-2,4(1H,3H)-quinazolinedione
88145-89-5 95%+
10g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050878-1g
6-Bromoquinazoline-2,4(1H,3H)-dione
88145-89-5 98%
1g
¥58.00 2024-04-27
Cooke Chemical
A2060312-25G
6-Bromoquinazoline-2,4(1H,3H)-dione
88145-89-5 97%
25g
RMB 1315.20 2025-02-21
eNovation Chemicals LLC
K39166-100g
6-Bromoquinazoline-2,4-dione
88145-89-5 95%
100g
$2160 2024-05-24
Life Chemicals
F1962-0242-2.5g
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
88145-89-5 95%
2.5g
$48.0 2023-09-06
Life Chemicals
F1962-0242-10g
6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
88145-89-5 95%
10g
$115.0 2023-09-06
Key Organics Ltd
FA-0247-5MG
6-bromo-2,4(1H,3H)-quinazolinedione
88145-89-5 >95%
5mg
£46.00 2023-09-08

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol ;  2 h, rt; 3 h, reflux
リファレンス
Discovery and in vivo effects of novel human natriuretic peptide receptor A (NPR-A) agonists with improved activity for rat NPR-A
Iwaki, Takehiko; et al, Bioorganic & Medicinal Chemistry, 2017, 25(24), 6680-6694

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  rt
1.2 Catalysts: Zinc chloride ;  5 h, rt → 200 °C
リファレンス
A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones
Li, Jiarong; et al, Organic Letters, 2009, 11(6), 1193-1196

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol ;  2 h, rt
1.2 Solvents: Methanol ;  3 h, reflux
リファレンス
Discovery and SAR of a novel series of Natriuretic Peptide Receptor-A (NPR-A) agonists
Iwaki, Takehiko; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(21), 4904-4907

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triphenyl phosphite ,  1,5-Diazabicyclo[4.3.0]non-5-ene Solvents: Acetonitrile ;  1 h, rt
リファレンス
Synthesis of N-Unsubstituted and N3-Substituted Quinazoline-2,4(1H,3H)-diones from o-Aminobenzamides and CO2 at Atmospheric Pressure and Room Temperature
Zhang, Lin ; et al, Organic Letters, 2023, 25(14), 2471-2475

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Polyethylene glycol ;  rt → 60 °C; 20 min, 50 - 60 °C
リファレンス
A facile and convenient approach for the one-pot synthesis of 2,4(1H,3H)-quinazolinediones
Sharafi-Kolkeshvandi, Mahnaz; et al, Chinese Chemical Letters, 2012, 23(4), 431-433

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Reagents: Ammonia Solvents: Methanol ;  2 h, rt
2.2 Solvents: Methanol ;  3 h, reflux
リファレンス
Discovery and SAR of a novel series of Natriuretic Peptide Receptor-A (NPR-A) agonists
Iwaki, Takehiko; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(21), 4904-4907

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Dimethyl sulfoxide ;  8 h, 0.1 MPa, 120 °C
リファレンス
Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 catalyzed by N-heterocyclic carbene at atmospheric pressure
Xiao, Yunqing; et al, RSC Advances, 2015, 5(7), 5032-5037

ごうせいかいろ 8

はんのうじょうけん
1.1 25 h, 150 °C
リファレンス
Transition metals in organic synthesis, part 111: first total synthesis and structural revision of antipathine A
Berndt, Andreas; et al, Synlett, 2013, 24(16), 2102-2106

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: o-Xylene ,  Water ;  rt; 6 h, reflux
2.1 Reagents: Sulfuric acid Solvents: Dimethyl sulfoxide ;  4 h, rt
リファレンス
Oxidative cyclocondensation of cyclic thio(seleno)ureas. 4*. Electronic effects of the substituents and the medium
Mukarramov, N. I.; et al, Chemistry of Heterocyclic Compounds (New York, 2006, 42(4), 540-545

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Polyethylene glycol ;  50 min, 50 - 60 °C
リファレンス
Condensation reaction of ethyl 4-oxo-4H-benzo[d][1,3]oxazine-2-carboxylates with potassium cyanate: 2,4(1H,3H)-quinazolinediones synthesis
Nikpour, Farzad; et al, Heterocycles, 2012, 85(11), 2745-2748

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Dimethyl sulfoxide ;  4 h, rt
リファレンス
Oxidative cyclocondensation of cyclic thio(seleno)ureas. 4*. Electronic effects of the substituents and the medium
Mukarramov, N. I.; et al, Chemistry of Heterocyclic Compounds (New York, 2006, 42(4), 540-545

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Reagents: Ammonia Solvents: Methanol ;  2 h, rt; 3 h, reflux
リファレンス
Discovery and in vivo effects of novel human natriuretic peptide receptor A (NPR-A) agonists with improved activity for rat NPR-A
Iwaki, Takehiko; et al, Bioorganic & Medicinal Chemistry, 2017, 25(24), 6680-6694

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 80 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  15 min, 80 °C; 1 h, 80 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
2.1 Reagents: Acetic acid Solvents: Water ;  35 °C; 30 min, 35 °C
2.2 Reagents: Sodium hydroxide ;  35 °C; 35 °C → 5 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
リファレンス
Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor
Finlay, Heather J.; et al, ACS Medicinal Chemistry Letters, 2016, 7(9), 831-834

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water ;  35 °C; 30 min, 35 °C
1.2 Reagents: Sodium hydroxide ;  35 °C; 35 °C → 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
リファレンス
Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor
Finlay, Heather J.; et al, ACS Medicinal Chemistry Letters, 2016, 7(9), 831-834

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water ;  overnight, rt
1.2 Reagents: Sodium hydroxide ;  4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1, rt
リファレンス
Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water
Tian, Xin-Chuan; et al, Chemical & Pharmaceutical Bulletin, 2014, 62(8), 824-829

ごうせいかいろ 16

はんのうじょうけん
1.1 1.5 h, 200 °C
リファレンス
Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV
Feng, Jun; et al, Journal of Medicinal Chemistry, 2007, 50(10), 2297-2300

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Synthesis and pharmacological study of prazosin analogs
Volzhina, O. N.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1987, 21(7), 802-7

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione Raw materials

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione Preparation Products

6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dioneに関する追加情報

6-Bromo-1,2,3,4-Tetrahydroquinazoline-2,4-Dione: A Comprehensive Overview

6-Bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione, identified by the CAS Registry Number 88145-89-5, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the quinazoline family, which has garnered considerable attention due to its diverse biological activities and potential applications in drug discovery. The structure of 6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione consists of a quinazoline core with a bromine substituent at the 6-position and two ketone groups at the 2 and 4 positions. This unique arrangement imparts the compound with distinct chemical and biological properties.

The synthesis of 6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione involves a series of well-defined organic reactions. Typically, it is derived from the condensation of amines with carbonyl compounds under specific conditions. The introduction of the bromine substituent is achieved through electrophilic substitution reactions or via bromination techniques. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for research and industrial applications.

6-Bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibits a wide range of biological activities that have been extensively studied. Research has shown that this compound possesses potent anti-inflammatory properties due to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, it has demonstrated significant antioxidant activity by neutralizing free radicals and protecting cells from oxidative damage. These properties make it a promising candidate for the development of therapeutic agents targeting inflammatory diseases and oxidative stress-related disorders.

In recent years, studies have explored the potential of 6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione as an anticancer agent. Experimental data indicate that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as MAPK/ERK and PI3K/AKT. Furthermore, it has shown synergistic effects when combined with conventional chemotherapeutic agents like cisplatin and doxorubicin. These findings highlight its potential as a novel chemotherapeutic agent or as an adjuvant in cancer treatment regimens.

The pharmacokinetic profile of 6-bromo-1,2,3,tetrahydroquinazoline-2,dione has also been investigated to evaluate its suitability for systemic administration. Studies reveal that it exhibits moderate bioavailability and acceptable pharmacokinetic parameters in preclinical models. However,further research is required to optimize its pharmacokinetic properties for clinical use.

In conclusion,CAS No 88145-89-5, or 6-bromo-1,tetrahydroquinazoline-dione, represents a valuable molecule with multifaceted applications in drug discovery and development.The compound's unique chemical structure,biological activities,and promising therapeutic potential underscore its importance in contemporary medicinal chemistry research.As ongoing studies continue to unravel its mechanisms of action,new insights into its therapeutic utility are expected to emerge,making it a subject of continued interest in both academic and industrial settings.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:88145-89-5)6-BROMO-2,4(1H,3H)-QUINAZOLINEDIONE
sfd2567
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:88145-89-5)6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
A10487
清らかである:99%/99%
はかる:100g/500g
価格 ($):384.0/1921.0